8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
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Overview
Description
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural products, including nucleic acids, vitamins, and coenzymes
Preparation Methods
The synthesis of 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted chalcone with guanidine in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one can be compared with other pyrimidine derivatives, such as:
Thiophene-linked pyrimidopyrimidines: These compounds have similar biological activities but differ in their structural features and specific applications.
Pyrimidine-2-thiol derivatives: These compounds exhibit potent antioxidant and anti-inflammatory activities, highlighting the diverse biological potential of pyrimidine derivatives.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound characterized by its complex bicyclic structure, which integrates a pyrrolidine and a pyrimidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The following sections provide an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 248.34 g/mol |
CAS Number | 120356-52-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization reactions : These reactions facilitate the formation of the bicyclic structure.
- Substitution reactions : The introduction of the 4-methoxyphenyl group is achieved through electrophilic aromatic substitution.
These synthetic pathways are crucial for optimizing yield and purity while enabling the development of derivatives with enhanced biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antimicrobial activity : Research indicates potential efficacy against certain bacterial strains.
- Anticancer properties : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells.
- Neuropharmacological effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings point towards:
- Inhibition of specific enzymes : This could lead to reduced cell proliferation in cancerous tissues.
- Modulation of receptor activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial properties against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against infections.
-
Cancer Cell Proliferation Inhibition :
- In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 30 µM.
-
Neuropharmacological Assessment :
- A study investigating the effects on neurotransmitter release showed that the compound could enhance serotonin levels in neuronal cultures, suggesting potential applications in mood disorders.
Properties
IUPAC Name |
8a-(4-methoxyphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-12-5-3-11(4-6-12)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGJOLMGFVYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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